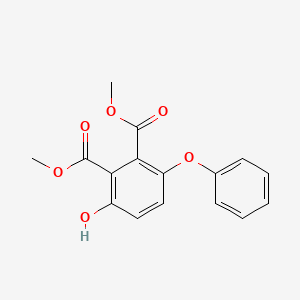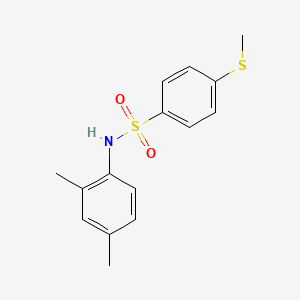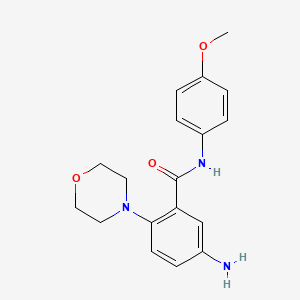
N-cyclopentyl-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-quinolinecarboxamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
Mecanismo De Acción
As a positive allosteric modulator of the AMPA receptor, N-cyclopentyl-2-quinolinecarboxamide enhances the activity of the receptor by increasing its sensitivity to glutamate, the primary neurotransmitter involved in synaptic plasticity and memory formation. This leads to an increase in the strength and duration of synaptic transmission, which is thought to underlie the cognitive-enhancing effects of N-cyclopentyl-2-quinolinecarboxamide.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-cyclopentyl-2-quinolinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in attention and memory, and to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin. N-cyclopentyl-2-quinolinecarboxamide has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-quinolinecarboxamide has several advantages as a research tool. It is a highly selective, potent, and reversible modulator of the AMPA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity and memory formation. In addition, N-cyclopentyl-2-quinolinecarboxamide has been shown to have a favorable safety profile in both animal models and human clinical trials, which makes it a promising candidate for further development as a cognitive enhancer or therapeutic agent.
However, there are also some limitations to the use of N-cyclopentyl-2-quinolinecarboxamide in lab experiments. One limitation is that its effects on the AMPA receptor are dependent on the presence of glutamate, which can vary depending on experimental conditions. In addition, the cognitive-enhancing effects of N-cyclopentyl-2-quinolinecarboxamide may be influenced by individual differences in genetics, age, and baseline cognitive function.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2-quinolinecarboxamide. One direction is to further investigate its potential as a cognitive enhancer in various populations, such as older adults and individuals with cognitive impairments. Another direction is to explore its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to elucidate the molecular mechanisms underlying the cognitive-enhancing effects of N-cyclopentyl-2-quinolinecarboxamide and to identify potential side effects or safety concerns associated with its use.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-quinolinecarboxamide involves the reaction of cyclopentylmagnesium bromide with 2-chloroquinolinecarboxylic acid, followed by cyclization with triethylamine. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-quinolinecarboxamide has been extensively studied in animal models and human clinical trials for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and learning in both healthy individuals and those with cognitive impairments. In addition, N-cyclopentyl-2-quinolinecarboxamide has been studied for its potential as a treatment for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-cyclopentylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(16-12-6-2-3-7-12)14-10-9-11-5-1-4-8-13(11)17-14/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGOALQBMNGQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)





![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)
